molecular formula C14H11BrN4O2S2 B2531236 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide CAS No. 2097916-30-6

5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide

Cat. No. B2531236
CAS RN: 2097916-30-6
M. Wt: 411.29
InChI Key: HJQZZHJBRGRFQF-UHFFFAOYSA-N
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Description

The compound "5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide" is a heterocyclic molecule that contains several functional groups and structural motifs common in medicinal chemistry. Pyridinesulfonamide, a key fragment in this compound, is known for its wide range of applications in novel drug development .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of appropriate sulfonamide precursors with halogenated compounds. For instance, the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides has been achieved by reacting 3-bromopyridine with various primary and secondary alkyl and aryl sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives has been extensively studied using techniques such as X-ray crystallography and quantum chemical calculations. For example, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been characterized to determine their absolute configurations and stereostructures . These methods could be used to analyze the molecular structure of "this compound" as well.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The cross-coupling of 3-bromopyridine with sulfonamides, as catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, is an example of a reaction that could be relevant to the synthesis or further functionalization of the compound . Additionally, the reactivity of sulfonamide compounds towards electrophiles and nucleophiles can be predicted by mapping the molecular electrostatic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be predicted using computational methods such as Density Functional Theory (DFT). For instance, the molecular structural parameters, vibrational frequencies, and spectroscopic properties of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, have been obtained using DFT . These computational analyses provide insights into the reactivity, stability, and potential biological activity of the compounds. The thermodynamic properties and non-linear optical properties are also aspects that can be analyzed to understand the behavior of these molecules under different conditions .

Scientific Research Applications

Novel Reagent Synthesis and Catalyst Use

  • Synthesis of New Catalysts : A study by Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent, utilized as an efficient catalyst in the synthesis of certain compounds via a pseudo five-component condensation reaction. This methodology presents advantages like the use of non-toxic materials and high yields (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Research by El‐Emary et al. (2002) involved the synthesis of sulfonamides with demonstrated antimicrobial properties. These compounds were formed by reacting 3-methyl 1-phenyl-5-amino pyrazole with different reagents, producing a variety of heterocycles (El‐Emary, Al-muaikel, & Moustafa, 2002).
  • Antibacterial and Antioxidant Candidates : Variya et al. (2019) synthesized a series of novel sulfonamide derivatives with significant antibacterial and antioxidant properties. These compounds showed considerable activity against both Gram-positive and Gram-negative bacterial strains and possessed antioxidant properties (Variya, Panchal, & Patel, 2019).

Enantioselective Catalysis

  • Bromoaminocyclization : Zhou et al. (2011) developed an enantioselective bromoaminocyclization of unsaturated sulfonamides using an amino-thiocarbamate catalyst. This method prepared enantioenriched pyrrolidines with high yield and enantiomeric excess (Zhou, Chen, Tan, & Yeung, 2011).

Anticancer Research

  • Antiproliferative Activity : A study by Awad et al. (2015) focused on synthesizing new pyrimidine derivatives and evaluating their antiproliferative activity against human cancer cell lines. These compounds exhibited moderate to strong growth inhibition activity, particularly against liver HEPG2 and colon cancer HT-29 cell lines (Awad, Fathalla, Wietrzyk, Milczarek, Soliman, & Mohamed, 2015).

Structural and Chemical Studies

  • X-ray Crystallography and Antitumor Activity : Zhou et al. (2015) synthesized isomers of a sulfonamide compound and analyzed their structures and antitumor activities. These compounds showed promising inhibitory activity against PI3Kα kinase (Zhou, Li, Yan, Du, Sun, & Sun, 2015).

properties

IUPAC Name

5-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2S2/c15-12-1-2-13(22-12)23(20,21)19-9-11-14(18-8-7-17-11)10-3-5-16-6-4-10/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQZZHJBRGRFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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